Eprociclovir vs. Acyclovir: 15-Fold Greater Potency in Inhibiting Viral Replication
Eprociclovir (A-5021) demonstrates approximately 15-fold greater potency than acyclovir in inhibiting viral replication. This is a consistent finding across multiple sources, establishing it as a more potent inhibitor for specific herpesviruses in vitro .
| Evidence Dimension | Inhibition of viral replication |
|---|---|
| Target Compound Data | Approximately 15-fold more potent than acyclovir |
| Comparator Or Baseline | Acyclovir (Aciclovir) |
| Quantified Difference | 15-fold greater potency |
| Conditions | In vitro assays against herpesviruses (specific virus strains not detailed in comparative data) |
Why This Matters
This ~15-fold potency advantage enables researchers to use lower concentrations of Eprociclovir to achieve comparable antiviral effects, which may reduce potential off-target effects or cytotoxicity in sensitive cellular or animal models.
